REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[C:8]([NH:11][C:12]1[CH:27]=[CH:26][C:15]([C:16]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH2:25])=[O:17])=[CH:14][CH:13]=1)(=[O:10])[CH3:9].CCO.C([O-])(O)=O.[Na+]>O>[C:8]([NH:11][C:12]1[CH:27]=[CH:26][C:15]([C:16]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH2:25])=[O:17])=[CH:14][CH:13]=1)(=[O:10])[CH3:9] |f:0.1,3.4|
|
Name
|
4-acetamido-N-(2-aminophenyl)benzamide trifluoroacetate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.C(C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resultant slurry was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered
|
Type
|
WASH
|
Details
|
washed with water (2×60 mL)
|
Type
|
CUSTOM
|
Details
|
After drying at 40° C. in vacuo for 16 h
|
Duration
|
16 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |